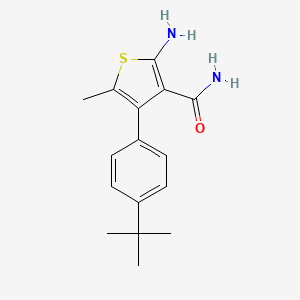

2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-9-12(13(14(17)19)15(18)20-9)10-5-7-11(8-6-10)16(2,3)4/h5-8H,18H2,1-4H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUBXDSBLQGDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394032 | |

| Record name | 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861451-49-2 | |

| Record name | 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the amino group, tert-butylphenyl group, and carboxamide group through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

Substitution: The amino group and tert-butylphenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide exhibits promising anticancer properties. Research published in peer-reviewed journals has shown that this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies demonstrated its efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents. The activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Materials Science

Polymer Composites

In materials science, this compound has been utilized as a building block for synthesizing polymer composites. Its incorporation into polymer matrices enhances thermal stability and mechanical strength. Research indicates that these composites could be used in high-performance applications, such as aerospace and automotive industries, where material durability is critical .

Organic Synthesis

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. It can be employed in various chemical reactions, including coupling reactions and cyclization processes, to produce more complex molecules. For instance, it has been used to synthesize other thiophene derivatives, which are important in pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects: The tert-butyl group in the target compound enhances lipophilicity and steric bulk compared to benzyl, ethyl, or dimethylphenyl substituents. This could improve membrane permeability in drug delivery or strengthen hydrophobic interactions in host-guest systems . Carboxamide vs. Nitrile: The carboxamide group in the target compound enables hydrogen bonding, a critical feature for biological activity, whereas nitrile derivatives (e.g., 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile) lack this capability .

Commercial and Synthetic Relevance: Compounds like 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide are discontinued, suggesting challenges in synthesis or stability . In contrast, the tert-butyl variant remains available, indicating robust synthetic protocols or demand in research .

Biological and Material Applications: Thiophene derivatives with substituents like 4-methylphenylimino (e.g., 2-(4-methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide) exhibit antimicrobial and antifungal activities .

Table 2: Functional Group Impact on Properties

Biological Activity

2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide, identified by its CAS number 861451-49-2, is a compound that has garnered interest in various biological and chemical research fields. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the molecular formula C₁₆H₂₀N₂OS and features a thiophene ring, which is significant in medicinal chemistry due to its diverse biological activities. The structural characteristics contribute to its interactions at the molecular level.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂OS |

| Molecular Weight | 288.41 g/mol |

| CAS Number | 861451-49-2 |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Antimicrobial Activity : Some investigations have shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry examined the antioxidant properties of various thiophene derivatives, including this compound. The results indicated that the compound significantly reduced oxidative stress markers in vitro, highlighting its potential for developing antioxidant therapies .

Study 2: Anti-inflammatory Effects

In a controlled experiment involving animal models, researchers assessed the anti-inflammatory effects of this compound. Administered doses resulted in a marked decrease in inflammatory markers compared to control groups. The findings suggest that this compound could be beneficial in treating inflammatory diseases .

Study 3: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial properties of several thiophene compounds against pathogenic bacteria. The results demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving:

- Condensation reactions : Use substituted aryl amines with alkyl cyanoacetates under solvent-free conditions or microwave irradiation (e.g., cyclohexanone and sulfur as catalysts) .

- Cyclization : Employ triethylamine and sulfur to form the thiophene core, followed by tert-butylphenyl group introduction via cross-coupling or nucleophilic substitution .

- Optimization : Vary temperature (80–120°C), solvent polarity (DMF vs. DCM), and catalyst loading (e.g., Al₂O₃) to improve yield and purity. Monitor intermediates via TLC and HPLC .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Essential techniques include:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and carboxamide functionality. IR spectroscopy for carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .

- Elemental Analysis : Validate C, H, N, S percentages against theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides:

- Bond angles/lengths : Critical for validating steric effects of the tert-butylphenyl group and thiophene ring planarity .

- Intermolecular interactions : Hydrogen bonding networks (N–H···O=C) and π-π stacking, which influence solubility and crystallinity .

- Sample Preparation : Grow crystals via slow evaporation in DCM/hexane mixtures. Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

Q. What computational methods are effective for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .

- Reaction Path Search : Combine artificial force-induced reaction (AFIR) with intrinsic reaction coordinate (IRC) analysis to simulate plausible reaction mechanisms .

- Solvent Effects : Use COSMO-RS to model solvation free energy and polarity impacts on reaction kinetics .

Q. How can thermodynamic properties (e.g., sublimation enthalpy) be experimentally determined to inform formulation studies?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions. For sublimation enthalpy, use thermogravimetric analysis (TGA) coupled with the Clausius-Clapeyron equation .

- Knudsen Effusion Method : Quantify vapor pressure at varying temperatures to calculate sublimation enthalpy .

Q. What strategies address contradictions in reported biological activity data for structurally analogous thiophene carboxamides?

- Methodological Answer :

- Purity Verification : Re-analyze disputed compounds via HPLC-MS to rule out impurities (>95% purity required) .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .

- Structural Confirmation : Re-examine NMR assignments for regioisomeric errors, particularly in thiophene substitution patterns .

Q. How can solvent effects and substituent electronic properties be systematically studied to improve synthetic yields?

- Methodological Answer :

- Hammett Analysis : Correlate tert-butylphenyl substituent’s σₚ values with reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents .

- Design of Experiments (DoE) : Use a factorial design to test solvent polarity, temperature, and catalyst ratios. Analyze via ANOVA to identify significant variables .

Data Management and Reproducibility

Q. What software tools enhance reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Use LabArchives or Chemotion to document reaction conditions, spectral data, and failed attempts .

- Spectral Databases : Cross-reference NMR/IR data with platforms like SDBS or PubChem to validate assignments .

- Version Control : Track procedural changes using Git repositories for scripts (e.g., DFT input files) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.